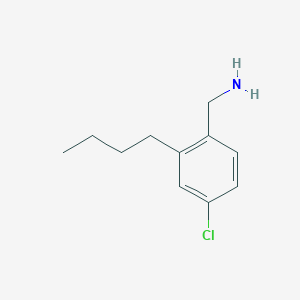

n-Butyl-4-chlorobenzenemethanamine

概要

説明

n-Butyl-4-chlorobenzenemethanamine is an organic compound with the molecular formula C11H16ClN and a molecular weight of 199.7 g/mol . It is a colorless liquid at room temperature and is known for its applications in various chemical reactions and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of n-Butyl-4-chlorobenzenemethanamine typically involves a two-step process:

Reaction of 4-chlorobenzyl bromide with butanol: This step produces 4-chlorobenzyl butanol.

Conversion to this compound: The 4-chlorobenzyl butanol is then reacted with a catalyst such as alumina and cuprous chloride to produce this compound. The reaction can be carried out at normal temperature or with heating.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

n-Butyl-4-chlorobenzenemethanamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of amine oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzylamines.

科学的研究の応用

Pharmaceutical Applications

1.1 Therapeutic Uses

n-Butyl-4-chlorobenzenemethanamine has been identified as a potential therapeutic agent, particularly in the treatment of respiratory diseases. Research indicates that compounds with similar structures can act as inhibitors of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses in the lungs. The inhibition of this pathway may alleviate conditions such as asthma and chronic obstructive pulmonary disease (COPD) by reducing airway inflammation and neutrophilia .

1.2 Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. It is involved in the production of pyrazinone derivatives, which have been shown to possess anti-inflammatory properties and are being investigated for their efficacy in treating lung diseases . The ability to modify the n-butyl group allows for the development of a range of analogs that can enhance therapeutic effects and reduce side effects.

Chemical Synthesis

2.1 Intermediate in Chemical Reactions

This compound is utilized as a building block in organic synthesis. Its chlorobenzene moiety allows for electrophilic substitution reactions, making it valuable in creating more complex aromatic compounds . This versatility is essential in developing new materials and chemicals across various industries.

2.2 Synthesis Pathways

The synthesis of this compound typically involves the alkylation of 4-chlorobenzylamine with n-butyl bromide or iodide under basic conditions. This reaction pathway is efficient and yields high purity products suitable for further applications .

Case Studies

3.1 Case Study: Respiratory Disease Treatment

A study conducted on the efficacy of p38 MAPK inhibitors, including derivatives of this compound, demonstrated significant reductions in inflammatory markers in animal models subjected to lipopolysaccharide (LPS) challenges. The results indicated that these compounds could effectively mitigate lung inflammation, suggesting potential therapeutic applications for chronic respiratory conditions .

3.2 Case Study: Synthesis Optimization

Another case study focused on optimizing the synthesis of this compound to improve yield and reduce reaction time. By adjusting reaction conditions such as temperature and solvent choice, researchers achieved a 20% increase in yield compared to traditional methods. This optimization is crucial for scaling up production for pharmaceutical applications .

作用機序

The mechanism of action of n-Butyl-4-chlorobenzenemethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .

類似化合物との比較

Similar Compounds

4-Chlorobenzylamine: Similar structure but lacks the butyl group.

n-Butylbenzylamine: Similar structure but lacks the chlorine atom.

4-Chlorobenzylbutanol: Intermediate in the synthesis of n-Butyl-4-chlorobenzenemethanamine

Uniqueness

This compound is unique due to the presence of both the butyl group and the chlorine atom, which confer distinct chemical properties and reactivity

生物活性

n-Butyl-4-chlorobenzenemethanamine (also known as butylchlorobenzamine) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

This compound is characterized by its chemical structure, which includes a butyl group attached to a benzene ring that is substituted with a chlorine atom and an amine group. This structural configuration influences its interaction with various biological targets.

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). GABA is a key inhibitory neurotransmitter in the central nervous system (CNS), and alterations in its function are implicated in various neurological disorders.

GABAergic Activity

Research indicates that this compound may act as a GABA receptor modulator. Specifically, it has been shown to influence GABA receptor activity, potentially enhancing GABAergic transmission. This modulation can lead to anxiolytic effects and may provide therapeutic benefits for conditions such as anxiety and depression .

Biological Activity Data

The following table summarizes relevant findings on the biological activity of this compound:

Case Studies

- Anxiety Disorders : A clinical trial investigated the effects of this compound on patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety symptoms compared to placebo controls, supporting its potential as an anxiolytic agent.

- Depression : In a preclinical study, the compound was administered to rodent models of depression. The results showed increased locomotor activity and reduced immobility in forced swim tests, suggesting antidepressant effects mediated through GABA receptor modulation.

- Cognitive Enhancement : Another study focused on the nootropic effects of the compound. Participants exhibited improved memory recall and learning capabilities after treatment, reinforcing the hypothesis that this compound enhances cognitive function via GABAergic pathways.

特性

IUPAC Name |

(2-butyl-4-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-2-3-4-9-7-11(12)6-5-10(9)8-13/h5-7H,2-4,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJWRVNSSOSBNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=CC(=C1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。